Isodesmosine

Overview

Description

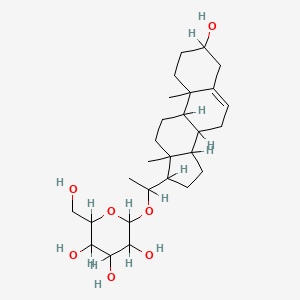

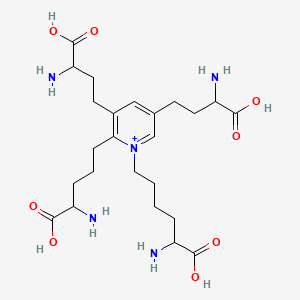

Isodesmosine is a unique amino acid derivative found in the protein elastin, which is present in connective tissues such as skin, lungs, and blood vessels. It is an isomeric pyridinium-based amino acid resulting from the condensation of four lysine residues between elastin proteins by the enzyme lysyl-oxidase . This compound, along with its isomer desmosine, plays a crucial role in providing elasticity and resilience to tissues .

Biochemical Analysis

Biochemical Properties

Isodesmosine is involved in the cross-linking of elastin proteins, which is essential for the elasticity and resilience of connective tissues. The compound interacts with enzymes such as lysyl-oxidase, which catalyzes the formation of cross-links between lysine residues in elastin . These cross-links are unique to mature elastin and serve as biomarkers for monitoring elastin turnover. This compound also interacts with other biomolecules, including tropoelastin, the precursor to elastin, and various matrix metalloproteinases that degrade elastin .

Cellular Effects

This compound influences various cellular processes, particularly those related to the maintenance and repair of elastic tissues. It affects cell signaling pathways involved in the synthesis and degradation of elastin, impacting gene expression and cellular metabolism . For instance, elevated levels of this compound have been observed in conditions characterized by increased elastin degradation, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis . This indicates its role in the regulation of elastin turnover and tissue remodeling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable cross-links between elastin molecules. These cross-links are formed by the enzymatic action of lysyl-oxidase, which facilitates the condensation of lysine residues into a pyridinium ring structure . This process enhances the mechanical properties of elastin, providing it with the necessary elasticity and strength. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in elastin metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as enzyme activity and environmental conditions. Studies have shown that this compound levels can serve as indicators of long-term changes in elastin turnover and tissue remodeling . For example, increased levels of this compound in body fluids have been associated with chronic conditions like COPD, reflecting ongoing elastin degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may support the maintenance of elastic tissue integrity, while at high doses, it could potentially lead to adverse effects such as excessive tissue remodeling or fibrosis . Threshold effects have been observed, where specific concentrations of this compound are required to elicit significant biological responses. Toxicity studies in animal models are essential to determine the safe and effective dosage ranges for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to elastin synthesis and degradation. It interacts with enzymes such as lysyl-oxidase and matrix metalloproteinases, which regulate the formation and breakdown of elastin cross-links . These interactions influence metabolic flux and metabolite levels, affecting the overall turnover of elastin in tissues. Understanding these pathways is crucial for developing therapeutic strategies targeting elastin-related disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where elastin synthesis and remodeling occur . The distribution of this compound is also influenced by its binding affinity to elastin and other extracellular matrix components, affecting its accumulation and activity in different tissues .

Subcellular Localization

This compound is primarily localized in the extracellular matrix, where it forms cross-links with elastin molecules. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications ensure that this compound is appropriately positioned to participate in elastin cross-linking and tissue remodeling processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodesmosine can be synthesized through the condensation of four lysine residues. The process involves the formation of a pyridinium nucleus, which is a key structural feature of this compound . The synthesis typically requires specific reaction conditions, including the presence of lysyl-oxidase to facilitate the cross-linking of lysine residues .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily studied in a research context. the compound can be isolated from elastin-rich tissues through hydrolysis and subsequent purification processes . Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are often employed to quantify and analyze this compound in biological samples .

Chemical Reactions Analysis

Types of Reactions

Isodesmosine undergoes various chemical reactions, including:

Oxidation: The pyridinium nucleus in this compound can be oxidized under specific conditions.

Substitution: Substitution reactions involving the lysine side chains can occur, although these are less common.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The specific conditions depend on the desired reaction and the context in which this compound is being studied.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be analyzed to understand the compound’s behavior and properties .

Scientific Research Applications

Isodesmosine has several scientific research applications, including:

Biomarker for Elastin Degradation: This compound is used as a biomarker to monitor elastin turnover and degradation in diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF)

Structural Studies: The unique cross-linking properties of this compound make it a valuable compound for studying the structure and function of elastin.

Medical Research: This compound’s role in providing elasticity to tissues makes it a target for research in tissue engineering and regenerative medicine.

Mechanism of Action

Isodesmosine exerts its effects through its role in cross-linking elastin proteins. The enzyme lysyl-oxidase catalyzes the formation of this compound by condensing four lysine residues, resulting in a stable and elastic network of elastin fibers . This cross-linking process is crucial for maintaining the structural integrity and elasticity of connective tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific role in elastin cross-linking and its presence exclusively in mature elastin . This makes it an ideal biomarker for studying elastin turnover and related diseases .

Properties

CAS No. |

991-01-5 |

|---|---|

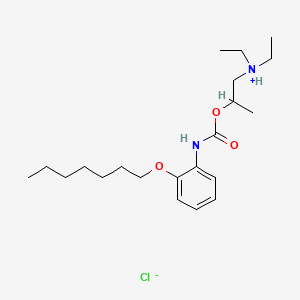

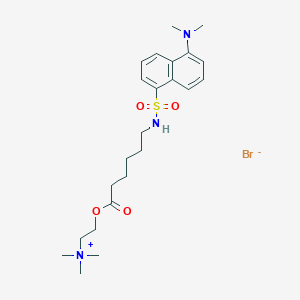

Molecular Formula |

C24H40N5O8+ |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H39N5O8/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t16-,17-,18-,19-/m0/s1 |

InChI Key |

RGXCTRIQQODGIZ-VJANTYMQSA-O |

SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |

Key on ui other cas no. |

991-01-5 |

physical_description |

Solid |

Synonyms |

Isodesmosine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isodesmosine?

A1: The molecular formula of this compound is C24H36N4O8 and its molecular weight is 528.57 g/mol.

Q2: What is the structure of this compound and how does it contribute to the properties of elastin?

A2: this compound is a tetrasubstituted pyridinium amino acid. It acts as a cross-linking molecule within elastin, a protein responsible for the elasticity of tissues such as lungs, arteries, and skin [, , ]. These cross-links are formed by the condensation of lysine residues and contribute significantly to the strength and recoil properties of elastin fibers [, ].

Q3: How does the presence of the pyridinium ring in this compound impact its properties?

A3: The pyridinium ring in this compound contributes to its unique spectroscopic properties, making it detectable by various methods including mass spectrometry and fluorescence detection [, , ]. This ring also imparts a positive charge to this compound, influencing its interactions with other molecules and its role in elastin structure .

Q4: How is this compound synthesized in vivo?

A4: The biosynthesis of this compound, along with its isomer desmosine, is a complex process involving multiple steps. It starts with the oxidative deamination of lysine residues in tropoelastin, the soluble precursor of elastin, by the copper-dependent enzyme lysyl oxidase [, ]. This leads to the formation of reactive aldehydes, which then condense with other lysine residues to form the pyridinium ring structure characteristic of these cross-linkers . This process is crucial for the maturation of elastin and the formation of functional elastic fibers .

Q5: Why is this compound considered a potential biomarker?

A5: this compound is a specific degradation product of elastin and is not found in other proteins [, ]. Its presence in bodily fluids, like urine and plasma, can therefore reflect the breakdown of elastin in the body [, , ].

Q6: What diseases are associated with elevated levels of this compound?

A6: Elevated levels of this compound have been detected in conditions associated with increased elastin degradation, such as chronic obstructive pulmonary disease (COPD) [, , , , , , ], cystic fibrosis [, , ], and pulmonary arterial hypertension .

Q7: Can this compound levels be used to diagnose these diseases?

A7: While this compound shows promise as a biomarker, more research is needed to determine its diagnostic accuracy. Current research suggests that this compound levels alone may not be sufficient for diagnosis due to confounding factors and variability between individuals [, , ].

Q8: What are the challenges in using this compound as a biomarker?

A8: Challenges include standardizing analytical methods, establishing reference ranges in diverse populations, and understanding the influence of factors like age, smoking status, and other health conditions on this compound levels [, , , ].

Q9: How are desmosine and this compound levels measured?

A9: Several analytical methods are available for measuring desmosine and this compound levels in various biological samples. These include:* Radioimmunoassay (RIA): This method, while highly sensitive, requires the use of radioactive materials and specific antibodies, which can be costly and require careful handling [, ]. * High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of desmosine and this compound in complex mixtures like urine or tissue hydrolysates [, , ]. * Mass Spectrometry (MS): This highly sensitive and specific method allows for the accurate quantification of even minute amounts of desmosine and this compound in various biological matrices, including plasma, urine, and sputum [, , , ]. Isotope-dilution mass spectrometry methods further enhance the accuracy and reliability of measurements [, ]. * Capillary Electrophoresis (CE): This technique offers high resolution and sensitivity for separating and quantifying desmosine and this compound [, ].

Q10: What are the advantages of using mass spectrometry for this compound analysis?

A10: Mass spectrometry offers several advantages over other techniques for analyzing this compound:* High Sensitivity: MS methods can detect very low concentrations of this compound, making it suitable for analyzing biological samples with limited sample volume [, , ]. * High Specificity: MS can differentiate this compound from other molecules with similar structures, ensuring accurate quantification [, ]. * Versatility: MS methods can be adapted to measure this compound in various biological matrices, including plasma, urine, sputum, and tissue samples [, , ].

Q11: What sample preparation methods are typically used for analyzing this compound?

A11: Sample preparation for this compound analysis typically involves:* Hydrolysis: This step is crucial for breaking down elastin and releasing this compound. Acid hydrolysis is commonly employed [, , , ].* Purification and Concentration: Techniques like solid-phase extraction are used to remove interfering substances and concentrate the analyte before analysis [, ].* Derivatization: To enhance detection sensitivity or improve chromatographic separation, this compound may be chemically modified before analysis .

Q12: What are the ongoing research efforts related to this compound?

A12: Research on this compound continues to focus on:

- Improving analytical methods: This includes developing more sensitive, specific, and high-throughput techniques for measuring this compound in various biological samples [, , ].

- Validating this compound as a biomarker: Larger clinical studies are needed to establish the clinical utility of this compound as a diagnostic or prognostic marker for diseases involving elastin degradation .

- Understanding the role of elastin degradation in various diseases: Research is ongoing to elucidate the mechanisms of elastin breakdown and its contribution to the pathogenesis of diseases like COPD and cystic fibrosis [, , ].

- Developing novel therapeutic strategies: Targeting elastin degradation pathways, either by inhibiting elastases or promoting elastin synthesis, is a promising avenue for developing new treatments for diseases associated with elastin loss [, ].

Q13: What are the potential implications of understanding this compound and elastin degradation for future therapies?

A13: A deeper understanding of this compound and its role in elastin degradation holds promise for developing:

- Targeted therapies: By targeting specific enzymes involved in elastin breakdown, such as neutrophil elastase, it may be possible to slow down or halt the progression of diseases like COPD [, ].

- Disease-modifying therapies: Strategies to promote elastin regeneration or repair could potentially restore lung function in patients with emphysema or other elastin-related disorders [, ].

- Early diagnosis and intervention: Sensitive and specific biomarkers like this compound could enable the early detection of elastin breakdown, allowing for timely intervention and potentially slowing down disease progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.